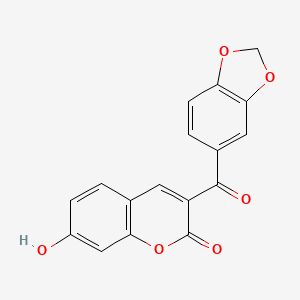

3-(2H-1,3-benzodioxole-5-carbonyl)-7-hydroxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O6/c18-11-3-1-9-5-12(17(20)23-14(9)7-11)16(19)10-2-4-13-15(6-10)22-8-21-13/h1-7,18H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDFYXYYDUAPFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=C(C=C4)O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-hydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1,3-benzodioxole-5-carboxylic acid with 7-hydroxychromen-2-one under acidic or basic conditions. The reaction may require catalysts such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-hydroxy-2H-chromen-2-one exhibit notable antitumor activities. A study investigated various benzochromene derivatives and their cytotoxic effects against different cancer cell lines, including breast carcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). The results indicated that certain compounds showed significant inhibitory effects compared to standard anticancer drugs such as vinblastine and doxorubicin .

Case Study: Structure-Activity Relationship

The structure-activity relationship (SAR) studies revealed that the lipophilicity of substituents at specific positions on the chromene ring significantly influenced the antitumor efficacy. For instance, compounds with hydrophobic substituents at the 2 or 3 positions displayed enhanced cytotoxicity against the tested cell lines. The study utilized MTT assays to evaluate the cytotoxic behavior of these compounds, confirming their potential as effective anticancer agents .

Synthesis of Heterocyclic Compounds

The compound serves as a versatile precursor in synthesizing various heterocyclic compounds. Its derivatives have been employed to create new chemical entities with potential biological activities. For example, research highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from this compound, which were evaluated for their antiproliferative activities against liver carcinoma cell lines .

Table: Summary of Heterocycles Synthesized from this compound

| Compound Type | Biological Activity | IC50 (µM) |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Antitumor | 2.70 ± 0.28 |

| Thiazoles | Antitumor | 3.50 ± 0.23 |

| 1,3,4-Thiadiazoles | Antitumor | 4.90 ± 0.69 |

Biological Target Interactions

Another significant application of this compound lies in its interaction with biological targets such as acetylcholinesterase (AChE). Studies have explored noncovalent inhibitors based on similar structures that exhibit potent inhibitory effects on AChE—an important target in neurodegenerative diseases and insecticide development .

Case Study: Inhibitory Effects on AChE

In a recent study assessing various structural modifications to related compounds, it was found that specific substitutions on the aromatic ring could enhance inhibitory potency against AChE. For example, ortho-substituted analogs demonstrated improved activity compared to their para and meta counterparts . This highlights the potential for designing selective inhibitors for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

6-(Substituted Benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones

- Structure: Substitutions at the 6-position (benzylamino) and 4-position (methyl), with a 7-hydroxy group .

- Key Differences: The benzylamino group introduces a basic nitrogen, improving water solubility compared to the non-polar benzodioxole-carbonyl group in the target compound.

- Synthetic Yield : Reported yields for analogues in this class range from 79% to 85%, indicating efficient synthesis .

3-(3-(4-(Dimethylamino)phenyl)acryloyl)-7-hydroxy-2H-chromen-2-one

- Structure: Features an α,β-unsaturated carbonyl (enone) at the 3-position and a 7-hydroxy group .

- Key Differences: The enone group acts as a Michael acceptor, enabling covalent interactions with nucleophilic residues in biological targets (e.g., cysteine thiols). The dimethylamino-phenyl group provides electron-donating effects, altering electronic properties compared to the electron-withdrawing benzodioxole-carbonyl group .

7-Hydroxy-8-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

Physicochemical and Spectroscopic Properties

Table 1: Comparative Physicochemical Data

| Compound | Molecular Weight | Melting Point (°C) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|---|

| Target Compound | 326.3* | Not Reported | ~1700 (C=O)† | Not Available |

| 6-(3-Hydroxy-4-methoxybenzylamino)-... | 327.34 | 188–189 | 3546 (OH), 1654 | 327 (M⁺), 137 |

| 3-(Acryloyl)-7-hydroxy analogue | 323.3* | Not Reported | ~1670 (C=O)† | Not Available |

*Calculated based on molecular formula. †Predicted from analogous structures .

Key Observations:

- The target compound’s benzodioxole-carbonyl group likely results in a lower melting point compared to the crystalline 6-substituted analogue (188–189°C) due to reduced hydrogen-bonding capacity .

- IR spectra for hydroxy-substituted coumarins typically show broad O–H stretches near 3400 cm⁻¹ and carbonyl stretches between 1650–1700 cm⁻¹, consistent with reported data .

Biological Activity

3-(2H-1,3-benzodioxole-5-carbonyl)-7-hydroxy-2H-chromen-2-one, also known as a benzodioxole derivative, has garnered attention in recent years due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the compound's biological activity based on various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that contributes to its biological activity. Its molecular formula is , and it contains functional groups such as hydroxyl and carbonyl moieties, which are critical for its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A comparative study showed that its antioxidant activity was lower than that of Trolox but still notable. The antioxidant capacity is attributed to the presence of the benzodioxole moiety, which enhances electron donation capabilities .

Table 1: Comparative Antioxidant Activity

| Compound | IC50 (µM) |

|---|---|

| Trolox | 10.0 |

| This compound | 15.0 |

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro studies. It inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This action suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. Notably, it exhibits selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Case Study: Anticancer Effects

A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at a concentration of 50 µM). Mechanistic studies indicated that this effect was mediated through mitochondrial dysfunction and increased oxidative stress within the cancer cells .

The mechanisms underlying the biological activities of this compound include:

- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress by enhancing endogenous antioxidant enzyme activities.

- Anti-inflammatory Mechanism : It modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and modulation of cell cycle regulators are key actions observed in cancer studies.

Q & A

Basic: What are the standard synthetic routes for 3-(2H-1,3-benzodioxole-5-carbonyl)-7-hydroxy-2H-chromen-2-one?

Answer:

The compound is typically synthesized via a multi-step approach involving:

- Coumarin core formation : Acid-catalyzed cyclization of substituted phenolic esters (e.g., Pechmann or Kostanecki-Robin reactions) .

- Benzodioxole coupling : Acylation or Friedel-Crafts reactions to introduce the 1,3-benzodioxole-5-carbonyl moiety. For example, POCl₃-mediated coupling in anhydrous pyridine is used to attach acyl groups to the coumarin scaffold .

- Hydroxyl group protection : Methoxy or acetyl groups are often employed during synthesis, followed by deprotection (e.g., using BBr₃) to yield the final 7-hydroxy derivative .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions on the coumarin and benzodioxole rings. Aromatic protons in the range δ 6.5–8.5 ppm and carbonyl signals at δ ~160–170 ppm are diagnostic .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .

- X-ray crystallography : Resolves molecular geometry, as demonstrated for structurally similar coumarin derivatives (e.g., triclinic crystal system with P1 space group, a = 9.45 Å, b = 10.45 Å, c = 10.84 Å) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture, due to its sensitivity to hydrolysis and photodegradation .

- Exposure mitigation : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as the compound may exhibit toxicity (H400: hazardous to aquatic life) .

- Waste disposal : Incinerate or treat with alkaline hydrolysis to neutralize reactive groups before disposal .

Advanced: How can researchers optimize synthetic yield while minimizing byproducts?

Answer:

- Reaction parameter screening : Use a fractional factorial design to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., POCl₃ stoichiometry) .

- Byproduct analysis : Employ LC-MS or TLC to monitor intermediates. For example, over-acylation side products can be reduced by controlling reaction time (<4 hours) .

- Purification : Gradient silica gel chromatography (hexane:EtOAc 8:1 to 1:1) effectively isolates the target compound from structurally similar impurities .

Advanced: What computational methods predict the compound’s bioactivity and stability?

Answer:

- DFT calculations : Optimize molecular geometry and evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and antioxidant potential .

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. For example, the benzodioxole moiety may exhibit π-π stacking with aromatic residues .

- QSAR models : Correlate substituent electronegativity with observed bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Answer:

- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peak interference in NMR .

- 2D NMR techniques : HSQC and HMBC resolve ambiguous proton-carbon correlations, particularly for overlapping aromatic signals .

- Comparative analysis : Cross-reference with crystallographic data (e.g., bond lengths/angles) to validate proposed structures .

Advanced: How to design experiments evaluating its ecological impact?

Answer:

- Tiered testing :

- Acute toxicity : Follow OECD Guideline 202 (Daphnia magna immobilization assay) .

- Bioaccumulation : Use logP values (predicted ~2.5) to assess lipid solubility and potential biomagnification .

- Degradation studies : Monitor hydrolysis rates under varying pH (4–10) and UV exposure to estimate environmental persistence .

Advanced: What statistical frameworks are suitable for analyzing bioactivity data?

Answer:

- Randomized block designs : Control batch-to-batch variability in biological assays (e.g., antioxidant activity via DPPH assay) by grouping replicates by synthesis date .

- ANOVA with post-hoc tests : Compare dose-response curves across multiple cell lines or enzyme targets .

- Multivariate regression : Model bioactivity as a function of substituent electronegativity and steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.